3-Chloro-2-methoxybenzenesulfonyl chloride
Overview
Description
3-Chloro-2-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the second position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-methoxybenzenesulfonyl chloride can be synthesized through several methods. One common method involves the chlorination of 2-methoxybenzenesulfonyl chloride. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
3-Chloro-2-methoxybenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, which can then be further modified.
Biology: It is employed in the synthesis of biologically active compounds, including potential drug candidates.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-chloro-2-methoxybenzenesulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide, sulfonate, and other derivatives. These reactions often involve the formation of a sulfonyl intermediate, which then undergoes further transformation depending on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzenesulfonyl chloride: Similar structure but lacks the chlorine atom at the third position.
4-Methoxybenzenesulfonyl chloride: The methoxy group is positioned at the fourth position instead of the second.
4-Chlorobenzenesulfonyl chloride: Contains a chlorine atom at the fourth position without the methoxy group.
Uniqueness
3-Chloro-2-methoxybenzenesulfonyl chloride is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring. This dual substitution pattern imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other sulfonyl chlorides may not be as effective .
Properties
IUPAC Name |
3-chloro-2-methoxybenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFESGJFEJHJCON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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